

DL-Threonine: A Pivotal Contributor to One-Carbon Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Threonine*

Cat. No.: *B555098*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Threonine, an essential amino acid, plays a critical and often underappreciated role in cellular metabolism, extending far beyond its canonical function in protein synthesis. This technical guide delves into the intricate involvement of **DL-Threonine** in one-carbon (1C) metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, regulation of methylation, and maintenance of redox homeostasis. Threonine catabolism serves as a significant source of one-carbon units, feeding into the folate and methionine cycles, thereby impacting a wide array of cellular processes from epigenetic regulation to cell proliferation. This document provides a comprehensive overview of the core biochemical pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, details key experimental protocols for studying threonine-dependent one-carbon metabolism, and visualizes these complex systems through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the metabolic dependencies of various physiological and pathological states.

Introduction to DL-Threonine and One-Carbon Metabolism

One-carbon metabolism is a complex, interconnected network of enzymatic reactions that mediates the transfer of one-carbon units in various oxidation states. These reactions are fundamental for the de novo synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. The primary carriers of these one-carbon units are folate coenzymes.

DL-Threonine, an essential amino acid that cannot be synthesized de novo by mammals, is a key contributor to the one-carbon pool. Its catabolism provides a direct route for the generation of glycine, which is a major donor of one-carbon units to the folate cycle. The importance of this pathway is increasingly recognized in various contexts, including embryonic stem cell pluripotency and cancer cell proliferation, where metabolic reprogramming often leads to an increased reliance on specific amino acids like threonine.

Biochemical Pathways of DL-Threonine's Contribution to One-Carbon Metabolism

The primary pathway for threonine's entry into one-carbon metabolism in mammals involves its conversion to glycine. This process is predominantly carried out in the mitochondria and involves a two-step enzymatic reaction.

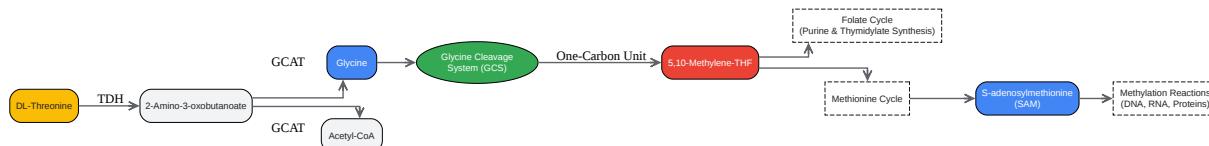
Threonine Dehydrogenase (TDH) Pathway

The catabolism of L-threonine is primarily initiated by the enzyme L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).^[1] TDH catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-oxobutanoate.^[1]

Subsequently, glycine C-acetyltransferase (GCAT), also known as 2-amino-3-ketobutyrate coenzyme A ligase (EC 2.3.1.29), cleaves 2-amino-3-oxobutanoate in the presence of coenzyme A (CoA) to yield glycine and acetyl-CoA.^{[2][3]}

Glycine Cleavage System (GCS)

The glycine produced from threonine catabolism is a principal substrate for the glycine cleavage system (GCS), a multi-enzyme complex located in the inner mitochondrial membrane.^{[4][5][6]} The GCS catalyzes the oxidative decarboxylation of glycine to produce a one-carbon


unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), along with carbon dioxide (CO₂) and ammonia (NH₃).^{[5][7][8]}

This reaction is a major source of one-carbon units for the folate cycle.^[7] The 5,10-CH₂-THF produced can then be utilized for various biosynthetic pathways, including the synthesis of purines, thymidylate, and the regeneration of methionine.

Serine Hydroxymethyltransferase (SHMT)

While the TDH-GCS pathway is a primary route, threonine can also be cleaved by serine hydroxymethyltransferase (SHMT), which exhibits some threonine aldolase activity. This reaction would produce glycine and acetaldehyde. However, in mammals, the contribution of this pathway to threonine catabolism is considered to be minor compared to the TDH pathway.^[7]

The following diagram illustrates the central role of **DL-Threonine** in feeding one-carbon units into the folate and methionine cycles.

[Click to download full resolution via product page](#)

Threonine catabolism feeding into one-carbon metabolism.

Quantitative Data on Threonine's Contribution

The quantitative contribution of threonine to one-carbon metabolism can be assessed by measuring enzyme kinetics, metabolite concentrations, and metabolic flux. The following tables summarize available data from the literature. It is important to note that these values can vary significantly depending on the organism, cell type, and experimental conditions.

Enzyme Kinetic Parameters

Enzyme	Substrate(s)	Km (mM)	Vmax (μ mol/min/ mg protein)	Organism/Tissue	Reference
L-Threonine Dehydrogenase (TDH)	L-Threonine, NAD ⁺	0.013, 0.010	1.75	Pyrococcus horikoshii (recombinant)	[9][10]
L-Threonine Dehydrogenase (TDH)	L-Threonine, NAD ⁺	8.4, 0.98	Not Reported	Chicken Liver Mitochondria	[10]
L-Threonine Dehydrogenase (TDH)	L-Threonine, NAD ⁺	1.5, 0.055	Not Reported	Pseudomonas fluorescens	[10]
Glycine N-Acyltransferase (GLYAT)	Benzoyl-CoA, Glycine	See Reference	See Reference	Human (recombinant variants)	[11]

Note: Comprehensive kinetic data for mammalian TDH and GCAT under physiological conditions are not readily available in a consolidated format.

Metabolite Concentrations

Metabolite	Concentration Range (mM)	Cell Type/Tissue/Fluid	Reference
Threonine	0.020 - 0.750	Mammalian Cell Culture Media	[12]
Threonine	0.01 - 0.05	Human Cells (intracellular)	[13]
Glycine	~0.5 - 2.5	Effective cytoprotective concentration	[14] [15]
Glycine	Varies	Mammalian Cells (intracellular)	[16]
SAM	Varies with methionine	Human Cells	[17]
SAH	Varies with methionine	Human Cells	[17]

Note: Intracellular metabolite concentrations are highly dynamic and depend on the metabolic state of the cell and the composition of the extracellular environment.

Metabolic Flux Data

Isotope tracing studies using ¹³C-labeled threonine have demonstrated its contribution to the glycine and SAM pools. In mouse embryonic stem cells, threonine provides a substantial fraction of cellular glycine needed for SAM synthesis.[\[18\]](#)[\[19\]](#) Depletion of threonine from the culture medium leads to a decrease in the SAM/SAH ratio, indicating a significant flux from threonine to the methionine cycle.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) However, specific quantitative flux rates are highly dependent on the experimental system and are not broadly generalizable.

Experimental Protocols

Investigating the role of **DL-threonine** in one-carbon metabolism requires a combination of enzymatic, metabolic, and cellular assays. This section provides detailed methodologies for key experiments.

Threonine Dehydrogenase (TDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures for the colorimetric determination of TDH activity. The assay measures the production of NADH, which reduces a tetrazolium salt to a colored formazan product.

Materials:

- Sample (cell or tissue lysate)
- TDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)
- L-Threonine solution (substrate)
- NAD⁺ solution
- Tetrazolium salt solution (e.g., INT, WST-1)
- Diaphorase (or other NADH-coupled enzyme)
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

- Sample Preparation: Homogenize cells or tissues in ice-cold TDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.
- Reaction Mixture Preparation: Prepare a master mix containing TDH Assay Buffer, NAD⁺, tetrazolium salt, and diaphorase.
- Assay: a. Add samples (e.g., 10-50 μ L of lysate) to the wells of a 96-well plate. b. For each sample, prepare a parallel blank well containing the same amount of lysate but without the L-threonine substrate. c. Add the reaction mixture to all wells. d. To initiate the reaction, add the L-Threonine solution to the sample wells. Add an equivalent volume of Assay Buffer to the

blank wells. e. Immediately measure the absorbance at ~450 nm in kinetic mode at 37°C for 30-60 minutes.

- Data Analysis: a. Subtract the rate of absorbance change in the blank wells from the rate of change in the corresponding sample wells to get the net TDH-dependent rate. b. Use a NADH standard curve to convert the rate of absorbance change to the rate of NADH production. c. Calculate TDH activity as nmol/min/mg of protein.

Stable Isotope Tracing of Threonine Metabolism using LC-MS

This protocol outlines a general workflow for tracing the metabolic fate of ¹³C-labeled threonine into downstream metabolites of one-carbon metabolism using liquid chromatography-mass spectrometry (LC-MS).

Materials:

- Cell culture medium deficient in threonine
- [¹³C]-L-Threonine
- Cultured cells of interest
- Methanol, acetonitrile, and water (LC-MS grade)
- Formic acid or ammonium hydroxide (for mobile phase modification)
- LC-MS system (e.g., Q-TOF or triple quadrupole)

Procedure:

- Cell Culture and Labeling: a. Culture cells to the desired confluence. b. Wash the cells with phosphate-buffered saline (PBS). c. Replace the standard medium with threonine-free medium supplemented with a known concentration of [¹³C]-L-Threonine. d. Incubate the cells for various time points to monitor the kinetics of label incorporation.
- Metabolite Extraction: a. Aspirate the labeling medium and wash the cells with ice-cold PBS. b. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80%

methanol). c. Scrape the cells and collect the cell lysate. d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

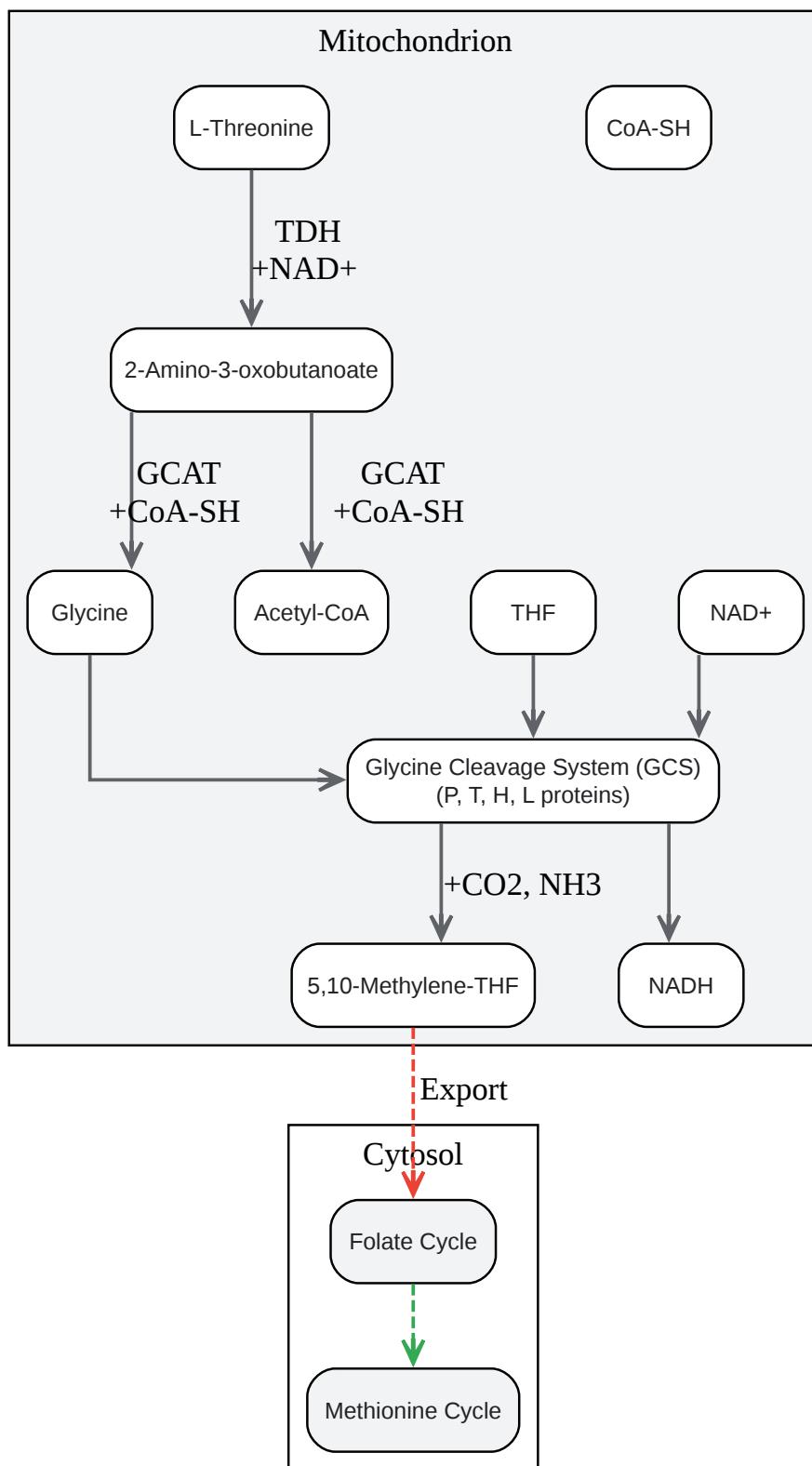
- LC-MS Analysis: a. Evaporate the supernatant to dryness and resuspend in a suitable solvent for LC-MS analysis. b. Inject the sample into the LC-MS system. c. Separate metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase). d. Detect and quantify the mass isotopologues of target metabolites (e.g., glycine, serine, SAM, SAH) using the mass spectrometer.
- Data Analysis: a. Identify and integrate the peak areas for each isotopologue of the target metabolites. b. Correct for the natural abundance of ¹³C. c. Calculate the fractional enrichment of each metabolite to determine the contribution of threonine to its synthesis.

Western Blot Analysis of Histone Methylation

This protocol provides a method to assess changes in global histone methylation levels in response to alterations in threonine metabolism.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

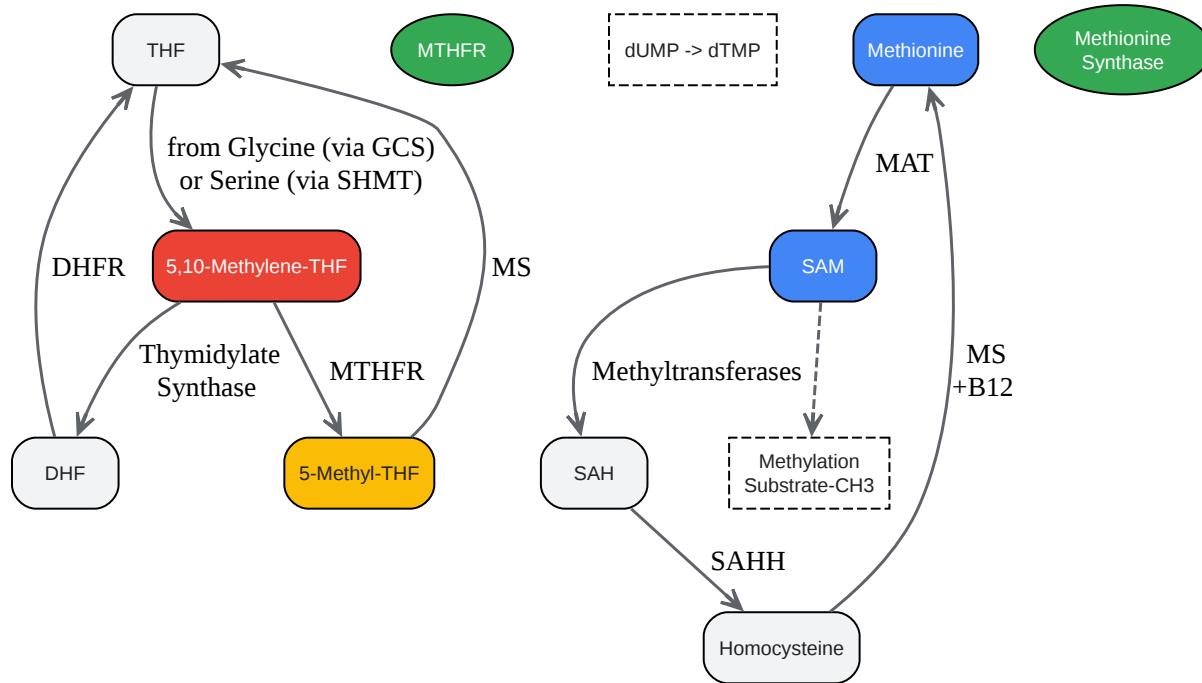
- Cells cultured under control and threonine-manipulated conditions
- Nuclear extraction buffers
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies specific for histone modifications (e.g., anti-H3K4me3) and total histone (e.g., anti-H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system


Procedure:

- Nuclear Protein Extraction: Isolate nuclei from cultured cells and extract histone proteins using an appropriate method (e.g., acid extraction). Determine the protein concentration.
- SDS-PAGE and Transfer: a. Separate equal amounts of histone extracts on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
- Detection: a. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3) to ensure equal loading.
- Data Analysis: Quantify the band intensities and normalize the signal of the modified histone to the signal of the total histone.

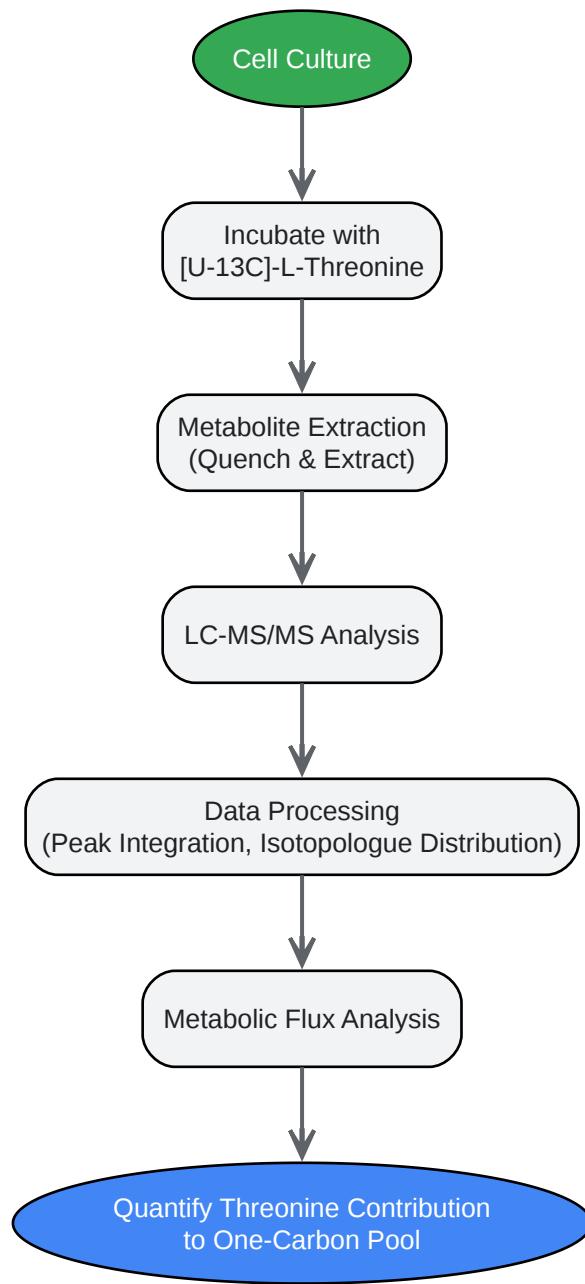
Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, provide visual representations of the key pathways and experimental workflows described in this guide.


Detailed Threonine Catabolism and Entry into One-Carbon Metabolism

[Click to download full resolution via product page](#)

Mitochondrial breakdown of threonine to supply one-carbon units.


Interconnected Folate and Methionine Cycles

[Click to download full resolution via product page](#)

The linkage between the folate and methionine cycles.

Experimental Workflow for Isotope Tracing Analysis

[Click to download full resolution via product page](#)

A typical workflow for stable isotope tracing experiments.

Conclusion and Future Directions

DL-Threonine is a vital contributor to the one-carbon metabolic network, providing essential one-carbon units through its catabolism to glycine. This pathway is of particular importance in highly proliferative cells, such as embryonic stem cells and cancer cells, which have an increased demand for the biosynthetic and regulatory outputs of one-carbon metabolism. The

intricate connection between threonine availability, the SAM/SAH ratio, and epigenetic modifications like histone methylation highlights a direct link between nutrient status and gene regulation.

Future research should focus on obtaining more precise quantitative data on the flux of threonine through these pathways in various human cell types and disease models. Elucidating the specific regulatory mechanisms that control threonine catabolism and its contribution to the one-carbon pool will be crucial. For drug development professionals, targeting the enzymes of the threonine catabolic pathway, such as TDH, may represent a novel therapeutic strategy for cancers that exhibit a strong dependence on this metabolic route. A deeper understanding of threonine's role in one-carbon metabolism will undoubtedly open new avenues for therapeutic intervention and a more comprehensive view of cellular metabolic networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 6. foundationnkh.org [foundationnkh.org]
- 7. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]
- 9. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon *Pyrococcus horikoshii* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 16. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of threonine metabolism on S-adenosylmethionine and histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 23. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 25. Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DL-Threonine: A Pivotal Contributor to One-Carbon Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555098#dl-threonine-s-involvement-in-one-carbon-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com